molecular formula C10H8ClNO B1591268 7-Chloro-8-methylquinolin-4-ol CAS No. 203626-39-5

7-Chloro-8-methylquinolin-4-ol

Cat. No.: B1591268
CAS No.: 203626-39-5
M. Wt: 193.63 g/mol
InChI Key: SFEXKUDRCXAASW-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinolin-4-ol is a halogenated quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 8, and a hydroxyl group at position 4 (Figure 1). Its molecular formula is C₁₀H₈ClNO, with a molar mass of 193.63 g/mol.

Properties

IUPAC Name

7-chloro-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEXKUDRCXAASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588873
Record name 7-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-39-5
Record name 7-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-Chloro-8-methylquinolin-4-ol typically involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of an organic solvent and a dehydrogenation reagent. The reaction proceeds through a series of steps, including cyclization and dehydrogenation, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 7-chloro-8-methylquinolin-4-ol with structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method
This compound Cl (C7), CH₃ (C8), OH (C4) C₁₀H₈ClNO Potential antimicrobial agent; moderate lipophilicity Likely via halogenation/alkylation of quinolin-4-ol
5-Chloro-8-methoxy-2-methylquinolin-4-ol Cl (C5), OCH₃ (C8), CH₃ (C2) C₁₁H₁₀ClNO₂ Enhanced solubility due to methoxy; antimalarial activity Nitration, alkylation, or methoxylation
7-Methylquinolin-8-ol CH₃ (C7), OH (C8) C₁₀H₉NO Higher polarity (OH at C8); metal chelation Condensation of 8-hydroxyquinoline
(E)-7-Amino-5-chloro-2-styrylquinolin-8-ol NH₂ (C7), Cl (C5), styryl (C2) C₁₇H₁₃ClN₂O Fluorescent properties; antimicrobial Nitro reduction (Na₂S₂O₄) of styryl precursors
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol Morpholino-phenyl (C7), OH (C8) C₂₁H₂₁N₂O₂ Antitubercular activity; bulky substituent Mannich reaction or condensation

Key Observations

Substituent Position and Electronic Effects: The chlorine atom at C7 in this compound is electron-withdrawing, which may enhance stability and influence binding to biological targets (e.g., enzymes or DNA). In contrast, 5-chloro-8-methoxy-2-methylquinolin-4-ol has Cl at C5, which alters the electron density distribution across the aromatic ring. The methyl group at C8 in the target compound increases lipophilicity compared to 7-methylquinolin-8-ol , where a hydroxyl at C8 enhances polarity and metal-chelating capacity.

Synthetic Routes :

  • Styryl-substituted derivatives (e.g., and ) are synthesized via nitration followed by sodium dithionite reduction , whereas bulkier substituents (e.g., morpholin-4-yl in ) require condensation or Mannich reactions.

Biological Activity: Antimicrobial Potential: Chlorinated quinolines (e.g., target compound and ) often exhibit antimicrobial properties due to membrane disruption or enzyme inhibition. Structural Complexity: Compounds with extended substituents (e.g., styryl or morpholino-phenyl groups ) show enhanced specificity but may face bioavailability challenges compared to simpler analogs like this compound.

Physical Properties: The methoxy group in 5-chloro-8-methoxy-2-methylquinolin-4-ol improves aqueous solubility, whereas the methyl group in the target compound enhances lipid solubility, favoring blood-brain barrier penetration.

Biological Activity

7-Chloro-8-methylquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a member of the quinoline family, characterized by the following structure:

Property Details
Molecular FormulaC10H8ClNO
Molecular Weight201.63 g/mol
Key Functional GroupsChlorine (Cl), Hydroxyl (OH)

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical for DNA replication. This inhibition disrupts bacterial DNA synthesis and induces cell death.
  • Antimicrobial Activity : The compound has shown promising results against a range of pathogens, including bacteria and protozoa. Its mechanism likely involves disrupting cellular processes through enzyme inhibition and membrane interaction .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial effects:

  • Bacterial Inhibition : Studies indicate moderate to high antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics .

Antimalarial Properties

The compound has also been evaluated for its antimalarial potential:

  • In Vitro Studies : It has shown significant activity against Plasmodium falciparum, with IC50 values often below 100 μM, indicating effective inhibition of parasite growth .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Results indicated selective cytotoxicity towards these cells, suggesting potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that derivatives of quinoline, including this compound, exhibited effective antibacterial properties with inhibition zones ranging from 20 mm to 25 mm against various strains .
  • Antimalarial Activity :
    • In a comparative study, the compound was assessed alongside known antimalarial drugs, revealing superior activity against chloroquine-resistant strains of P. falciparum with IC50 values around 50 nM .
  • Cytotoxicity in Cancer Cells :
    • Research involving MCF-7 and HCT-116 cell lines showed that this compound significantly reduced cell viability at concentrations as low as 10 μM, indicating its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-8-methylquinolin-4-ol

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